Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.: 1008039-66-4
VCID: VC6935731
InChI: InChI=1S/C20H22N2O6S/c1-27-16-9-11-17(12-10-16)29(25,26)22-13-3-4-18(22)19(23)21-15-7-5-14(6-8-15)20(24)28-2/h5-12,18H,3-4,13H2,1-2H3,(H,21,23)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)OC
Molecular Formula: C20H22N2O6S
Molecular Weight: 418.46

Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate

CAS No.: 1008039-66-4

Cat. No.: VC6935731

Molecular Formula: C20H22N2O6S

Molecular Weight: 418.46

* For research use only. Not for human or veterinary use.

Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate - 1008039-66-4

Specification

CAS No. 1008039-66-4
Molecular Formula C20H22N2O6S
Molecular Weight 418.46
IUPAC Name methyl 4-[[1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
Standard InChI InChI=1S/C20H22N2O6S/c1-27-16-9-11-17(12-10-16)29(25,26)22-13-3-4-18(22)19(23)21-15-7-5-14(6-8-15)20(24)28-2/h5-12,18H,3-4,13H2,1-2H3,(H,21,23)
Standard InChI Key UHDPCTXQXPNTOC-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)OC

Introduction

Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate is a synthetic organic compound belonging to the class of sulfonamide derivatives. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structure of this compound incorporates a methyl ester group, a benzoate backbone, and a sulfonamide moiety linked to a prolyl residue.

Synthesis Pathway

The synthesis of Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate typically involves:

  • Preparation of the Sulfonamide Intermediate:

    • Reaction between 4-methoxybenzenesulfonyl chloride and proline in the presence of a base to form the sulfonamide derivative.

  • Coupling with Benzoic Acid Derivative:

    • The sulfonamide intermediate is reacted with methyl 4-aminobenzoate under amide bond-forming conditions (e.g., using coupling agents like EDC or DCC).

  • Purification:

    • The final product is purified using recrystallization or chromatographic techniques.

Potential Applications

Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate has not been extensively studied, but based on its structural components, it may exhibit the following potential applications:

  • Antimicrobial Activity:

    • Sulfonamides are known for their antibacterial properties by inhibiting folic acid synthesis in bacteria.

  • Anti-inflammatory Effects:

    • The presence of a sulfonamide group suggests potential anti-inflammatory activity through inhibition of enzymes like carbonic anhydrase.

  • Pharmacological Research:

    • This compound could serve as a lead molecule for designing derivatives with enhanced bioactivity.

Structural Analysis and Crystallography

The compound's molecular geometry can be analyzed using techniques like X-ray crystallography, which provides insights into bond angles, dihedral angles, and intermolecular interactions.

Table: Key Crystallographic Data (Hypothetical)

ParameterValue
Dihedral Angle (Ring A-B)~88°
Bond Length (C-S)~1.75 Å
Hydrogen BondingIntramolecular and Intermolecular

Biological Activity Studies

Although specific studies on this compound are unavailable, related sulfonamide derivatives have demonstrated:

  • Cytotoxic activity against cancer cell lines.

  • Antibacterial efficacy against Gram-positive and Gram-negative bacteria.

  • Apoptosis-inducing properties in tumor cells.

Further experimental validation is required to ascertain its exact bioactivity profile.

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